![molecular formula C18H23N5O4 B2682104 5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320663-92-9](/img/structure/B2682104.png)
5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on pyrimidine and its derivatives has been pivotal in developing new compounds with potential biological activities. For instance, studies have demonstrated methods for the regioselective amination of condensed pyrimidines, which are crucial for synthesizing amino derivatives of pyrimidine, offering pathways to explore various biological activities and chemical properties (Gulevskaya et al., 1994).
Anti-inflammatory and Analgesic Agents
Synthetic efforts have also been directed towards creating novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of pyrimidine derivatives (Abu‐Hashem et al., 2020).
Chemical Structure Characterization
The study of the chemical structures and the synthesis of new compounds is a significant area of research. For example, the versatile binding behavior of 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato in the presence of bipyrimidine reveals complex supramolecular H-bond architectures, contributing to the understanding of molecular interactions and potential applications in material science (Maldonado et al., 2009).
Agricultural Chemicals
The interaction between pyrimidine bases and metal ions has been explored for applications in agriculture. Studies have shown that pyrimidine derivatives form complexes with various metal ions, which could influence their utility in agricultural formulations (Dixon & Wells, 1986).
Antioxidant Properties
Research into pyrazolopyridine derivatives, which are related to pyrimidine structures, has identified compounds with promising antioxidant properties. This research area is crucial for developing new therapeutic agents that can mitigate oxidative stress-related diseases (Gouda, 2012).
Mechanism of Action
Target of Action
The primary target of the compound 5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound interacts with PKB in a competitive manner, inhibiting its activity. This interaction results in the modulation of biomarkers of signaling through PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component in the action of PKB . The downstream effects include the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound 5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-11-12(2)20-10-21-15(11)27-9-13-4-6-23(7-5-13)17(25)14-8-19-18(26)22(3)16(14)24/h8,10,13H,4-7,9H2,1-3H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMVGTKGWBAZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CNC(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione |
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